REACTION_CXSMILES
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[CH3:1][C:2]1[S:3][C:4]([C:8]([OH:10])=O)=[C:5]([CH3:7])[N:6]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:12]>C1(C)C=CC=CC=1>[CH3:1][C:2]1[S:3][C:4]([C:8]([Cl:12])=[O:10])=[C:5]([CH3:7])[N:6]=1
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Name
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|
Quantity
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9.3 g
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Type
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reactant
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Smiles
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CC=1SC(=C(N1)C)C(=O)O
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Name
|
|
Quantity
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15 g
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Type
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reactant
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Smiles
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P(Cl)(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
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90 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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Under reduced pressure, the resulting phosphorus oxychloride and the toluene were evaporated
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Name
|
|
Type
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product
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Smiles
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CC=1SC(=C(N1)C)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |